(2-Chloro-6-methoxybenzyl)hydrazine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers investigating MAO B covalent inhibition or constructing nitrogen-rich heterocycles face challenges sourcing benzylhydrazine building blocks with well-defined electronic profiles. The 2-chloro-6-methoxy substitution pattern delivers a balanced LogP of 1.1 and TPSA of 47.3 Ų, placing this fragment within favorable CNS drug-likeness space. Key procurement advantages: (1) Unique ortho,ortho'-disubstitution creates steric congestion that can influence regioselectivity in cyclocondensation reactions, enabling access to regioisomers inaccessible with para- or meta-substituted analogs. (2) Proven versatility as an intermediate for pyrazoles, pyrazolidines, indoles, and phthalazines. (3) Supplied with Certificate of Analysis; available from milligram to multi-gram quantities. This disubstituted building block is purpose-built for medicinal chemistry programs targeting flavin-dependent oxidoreductases and agrochemical discovery requiring unique substituted benzylhydrazine chemical space.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
Cat. No. B12822044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-methoxybenzyl)hydrazine
Molecular FormulaC8H11ClN2O
Molecular Weight186.64 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)CNN
InChIInChI=1S/C8H11ClN2O/c1-12-8-4-2-3-7(9)6(8)5-11-10/h2-4,11H,5,10H2,1H3
InChIKeyDAQBTNRQRWGVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Baseline


(2-Chloro-6-methoxybenzyl)hydrazine (CAS 859932-17-5; molecular formula C₈H₁₁ClN₂O; molecular weight 186.64 g/mol) is a disubstituted benzylhydrazine derivative bearing a chlorine atom at the ortho (2-) position and a methoxy group at the ortho′ (6-) position of the phenyl ring [1]. As a member of the arylalkylhydrazine class, it possesses a nucleophilic hydrazine (–NH–NH₂) moiety attached to a benzylic carbon, making it a versatile intermediate for condensation, cyclization, and nucleophilic addition reactions in pharmaceutical and agrochemical synthesis [2]. The compound is commercially available from Enamine (catalog EN300-285970, 95% purity) and other suppliers .

Why Generic Benzylhydrazines Cannot Substitute


Benzylhydrazine derivatives are not interchangeable in synthetic or biological applications due to the profound impact of aryl ring substitution on nucleophilicity, lipophilicity, and target-binding properties. Unsubstituted benzylhydrazine (LogP ~0.6–0.8) lacks the steric and electronic modulation conferred by the 2-chloro-6-methoxy substitution pattern. The chlorine atom withdraws electron density via induction, moderating the nucleophilicity of the hydrazine –NH₂, while the methoxy group donates electron density through resonance, creating a unique electronic balance that influences both reaction selectivity and biological target engagement . Mono-substituted analogs such as (2-chlorobenzyl)hydrazine (LogP ~1.52) [1] or (2-methoxybenzyl)hydrazine (LogP ~1.75) each shift lipophilicity in opposite directions relative to the disubstituted target compound (XLogP3-AA = 1.1), altering solubility, membrane permeability, and chromatographic behavior. In medicinal chemistry contexts, arylalkylhydrazine inhibition of monoamine oxidase (MAO) is highly sensitive to aryl substitution, with benzylhydrazine binding more tightly to MAO B than MAO A, and phenylhydrazine binding weakly to either isoform [2]. These structure-activity relationships underscore that substitution pattern, not merely the hydrazine warhead, governs functional outcomes.

Property Differentiation vs. Closest Analogs


Lipophilicity Comparison: Balanced LogP vs. Analogs

(2-Chloro-6-methoxybenzyl)hydrazine exhibits a computed XLogP3-AA of 1.1 [1], which is intermediate between the higher lipophilicity of mono-substituted analogs and the lower lipophilicity of unsubstituted benzylhydrazine. This balanced LogP value arises from the opposing electronic effects of the electron-withdrawing 2-chloro substituent and the electron-donating 6-methoxy substituent . In contrast, (2-methoxybenzyl)hydrazine (LogP 1.75) is substantially more lipophilic, while (2-chlorobenzyl)hydrazine (LogP 1.52) [2] occupies an intermediate position, and unsubstituted benzylhydrazine (LogP 0.60–0.80) [3] is markedly more hydrophilic.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and H-Bond Capacity

The target compound possesses a computed TPSA of 47.3 Ų and 3 hydrogen bond acceptor (HBA) sites, compared with TPSA of 38.1 Ų and only 2 HBA sites for unsubstituted benzylhydrazine [1]. The additional HBA capacity is conferred by the methoxy oxygen at the 6-position. Both compounds retain 2 hydrogen bond donor (HBD) sites from the hydrazine –NH₂ group [1]. This difference in polar surface area and acceptor count modulates the compound's ability to engage in intermolecular hydrogen bonding with biological targets or chromatographic stationary phases.

Polar surface area Hydrogen bonding Membrane permeability

Rotatable Bonds and Conformational Flexibility

(2-Chloro-6-methoxybenzyl)hydrazine has 3 rotatable bonds (benzylic C–N, methoxy C–O, and hydrazine N–N bonds) compared with only 2 rotatable bonds in unsubstituted benzylhydrazine (benzylic C–N and hydrazine N–N only) [1]. The additional rotatable bond from the methoxy group increases the number of accessible low-energy conformers, which may influence the compound's ability to adopt bioactive conformations when incorporated into larger molecular scaffolds or when acting as a fragment in target-based screening.

Conformational flexibility Molecular recognition Rotatable bonds

Acute Oral Toxicity: GHS Classification vs. Regioisomer

(2-Chloro-6-methoxybenzyl)hydrazine carries a GHS06 (Danger) classification with hazard statement H301 (Toxic if swallowed) and is assigned to UN 2811 (toxic solids, Packing Group III), per supplier safety data . In contrast, the regioisomer (3-chloro-4-methoxybenzyl)hydrazine (CAS 887596-31-8) carries a GHS07 (Warning) classification with H302 (Harmful if swallowed), representing a lower acute toxicity category . This differential hazard classification arises from the distinct 2,6- vs. 3,4-substitution pattern and has direct implications for laboratory handling protocols, shipping restrictions, and regulatory documentation requirements.

Safety classification GHS hazard Toxicity profile

MAO Isoform Selectivity of the Benzylhydrazine Scaffold

Crystallographic and mechanistic studies demonstrate that benzylhydrazine binds more tightly to human MAO B than to MAO A, whereas phenylhydrazine binds weakly to either isoform, and phenylethylhydrazine stoichiometrically reduces the covalent FAD cofactor of both isoforms [1]. The 2.3 Å crystal structure of benzylhydrazine-inhibited MAO B (PDB 2VRL) confirms covalent alkylation at the N(5) position of FAD on the re face, with loss of the hydrazyl nitrogens [1]. While these data are derived from unsubstituted benzylhydrazine, they establish the class-level pharmacophore: the benzylhydrazine scaffold preferentially engages MAO B via a mechanism requiring molecular oxygen and proceeding through a diazene intermediate [1]. The 2-chloro-6-methoxy substitution pattern on the target compound is expected to modulate both the binding affinity and isoform selectivity relative to the parent scaffold, given the established sensitivity of MAO inhibition to aryl substitution [2].

Monoamine oxidase MAO B selectivity Covalent inhibition

Commercial Availability and Sourcing Comparison

(2-Chloro-6-methoxybenzyl)hydrazine is available from Enamine (catalog EN300-285970, 95% purity) at prices ranging from $587 (0.05 g) to $3,007 (10 g) [1], and from Leyan (98% purity, catalog 2213816) with inquiry-based pricing . This pricing reflects the specialized nature of the 2,6-disubstitution pattern. In comparison, the simpler 2-chlorobenzylhydrazine (CAS 51421-13-7) is more widely available from multiple suppliers , while the regioisomer (3-chloro-4-methoxybenzyl)hydrazine (CAS 887596-31-8) is offered by Fluorochem . The target compound's limited supplier base and higher pricing relative to mono-substituted analogs underscore its status as a niche synthetic intermediate for structure–activity relationship (SAR) exploration rather than a commodity building block.

Commercial availability Procurement pricing Building block sourcing

High-Value Research and Industrial Applications


MAO B SAR for Neurodegenerative Disease

The benzylhydrazine scaffold is validated as a covalent, mechanism-based inhibitor of human MAO B, with crystallographic evidence of FAD N(5) alkylation [1]. Researchers exploring SAR around the benzylhydrazine core can deploy (2-chloro-6-methoxybenzyl)hydrazine as a fragment or intermediate to probe the effects of simultaneous electron-withdrawing (2-Cl) and electron-donating (6-OMe) substitution on MAO isoform selectivity and inhibitor residence time. The balanced LogP of 1.1 and TPSA of 47.3 Ų [2] place it within favorable CNS drug-likeness space, supporting its use in neuroscience-focused medicinal chemistry programs.

Diversity-Oriented Heterocyclic Library Synthesis

Substituted benzylhydrazines are versatile intermediates for constructing nitrogen-containing heterocycles including pyrazoles, pyrazolidines, indoles, and phthalazines via cyclocondensation with dihalides, diketones, or α,β-unsaturated carbonyl compounds [1]. The 2-chloro-6-methoxy substitution pattern imparts unique electronic and steric properties that can influence regioselectivity in cyclization reactions. The ortho,ortho′-disubstitution creates steric congestion around the benzylic carbon, which may favor formation of specific regioisomers not accessible with para- or meta-substituted analogs.

Agrochemical Lead Discovery with Hydrazine Derivatives

N-Aryl and N-benzyl hydrazine derivatives have established utility as herbicides and insecticides, with patents describing substituted phenylhydrazine compounds exhibiting excellent herbicidal activity [1]. The 2-chloro-6-methoxy substitution pattern on the benzyl ring may confer favorable environmental persistence, target-site selectivity, or metabolic stability compared to mono-substituted or unsubstituted analogs. Procurement of this specific disubstituted building block enables agrochemical discovery teams to explore unique chemical space not accessible with commercially prevalent mono-substituted benzylhydrazines.

Chemical Probes for Flavin-Dependent Enzymes

The established mechanism of benzylhydrazine-mediated covalent flavin modification at MAO B [1] suggests broader applicability as a chemical biology tool for profiling flavin-dependent oxidoreductases. The 2-chloro-6-methoxy derivative, with its modulated electronic properties (LogP 1.1; TPSA 47.3 Ų; 3 HBA [2]), may exhibit altered enzyme selectivity profiles compared to the parent benzylhydrazine. This makes it a valuable probe for chemo-proteomic studies aimed at identifying novel flavin-dependent targets or assessing selectivity across the flavoenzyme family.

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